(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid
Overview
Description
“(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid” is a complex organic compound. It is also known as "Benzenepropanoic acid, 4- [ [5- [ (3,4-dihydro-8-methoxy-1 (2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, ethyl ester, (βS)-" . The compound has a molecular formula of C30H33NO4S and a molecular weight of 503.66 .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The first step involves the use of N-ethyl-N,N-diisopropylamine in ethanol at 20 °C . The second step involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -70 °C . The third step involves the use of tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate at 0 - 20 °C . The final step involves the use of potassium hydroxide in ethanol and water at 20 °C .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-yl group, a thiophen-2-yl group, and a phenylhex-4-ynoic acid group . The compound has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-ethyl-N,N-diisopropylamine with the starting material in ethanol, followed by the reaction with diisobutylaluminium hydride in tetrahydrofuran and toluene . This is followed by the reaction with tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate . The final step involves the reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 659.1±55.0 °C and a predicted density of 1.190±0.06 g/cm3 . The predicted pKa value is 5.74±0.20 .Scientific Research Applications
Synthesis and Potential as 5HT1B Antagonists : A study by Horchler et al. (2007) focused on the synthesis of novel quinolone and quinoline-2-carboxylic acid amides, which showed potential as potent 5HT1B antagonists. This research is significant for understanding the compound's role in neurotransmitter regulation.
Fluorescent Labeling Reagent : The compound's derivative, 6-Methoxy-4-quinolone, was studied by Hirano et al. (2004) for its properties as a fluorescent labeling reagent. This application is valuable in biomedical analysis due to its strong fluorescence and stability.
Inhibitory Effects on Various Proteins : Nair et al. (2014) investigated the inhibitory effects of tetrahydroquinoline derivatives towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Their findings Nair et al. (2014) indicate potential applications in the treatment of various diseases.
Anticonvulsant and Antimicrobial Activities : Rajasekaran et al. (2013) explored new thioxoquinazolinone derivatives, finding significant antimicrobial and anticonvulsant activities Rajasekaran et al. (2013). This could be relevant for pharmaceutical development.
Stereospecificity in Chemical Reactions : The stereochemistry of hydride transfer in acid-catalysed disproportionation of dihydroquinolines was studied by Gogte et al. (1970), providing insights into the compound's chemical behavior Gogte et al. (1970).
Synthesis of Quinoline Alkaloids : Sekar and Prasad (1998) researched the synthesis of quinoline alkaloids, which include derivatives of dihydroquinoline. Their study Sekar and Prasad (1998) contributes to the understanding of synthesizing complex organic compounds.
properties
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | |
CAS RN |
1423018-12-5 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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